1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester
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Overview
Description
1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester is a phthalic acid monoester. It is a derivative of phthalic acid, where one of the carboxy groups is esterified with 5-carboxypentanol. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester can be synthesized through the esterification of phthalic acid with 5-carboxypentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The use of continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a xenobiotic.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of plasticizers, which are additives that increase the plasticity of materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester involves its interaction with various molecular targets. As a phthalic acid ester, it can disrupt endocrine functions by mimicking or interfering with hormone activity. The compound can bind to hormone receptors, altering the normal signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester
- 1,2-Benzenedicarboxylic acid, mono(2-ethyl-5-oxohexyl) ester
- 1,2-Benzenedicarboxylic acid, mono(2-ethyl-5-hydroxyhexyl) ester
Uniqueness
1,2-Benzenedicarboxylic acid, mono(5-carboxypentyl) ester is unique due to the presence of the 5-carboxypentyl group, which imparts distinct chemical and physical properties. This structural difference influences its reactivity and interactions with biological systems, making it a compound of interest for various applications.
Properties
IUPAC Name |
2-(5-carboxypentoxycarbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c15-12(16)8-2-1-5-9-20-14(19)11-7-4-3-6-10(11)13(17)18/h3-4,6-7H,1-2,5,8-9H2,(H,15,16)(H,17,18)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHRDZGROXTDDX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70758001 |
Source
|
Record name | 2-{[(5-Carboxypentyl)oxy]carbonyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70758001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92569-49-8 |
Source
|
Record name | 2-{[(5-Carboxypentyl)oxy]carbonyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70758001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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